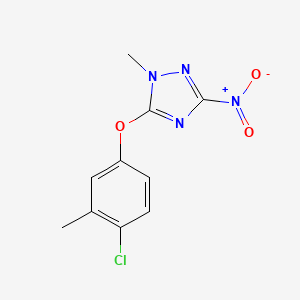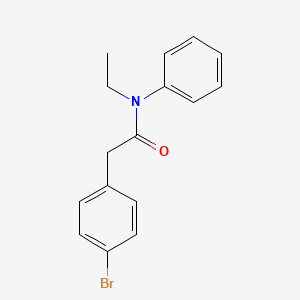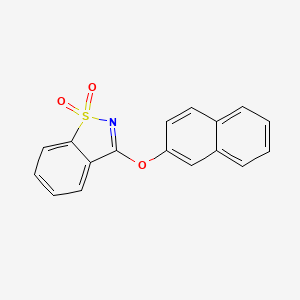![molecular formula C21H25N3O B5751070 N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5751070.png)
N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide, also known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TBB is a selective inhibitor of casein kinase 2 (CK2), an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates, leading to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects
N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of CK2 by N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has also been shown to improve glucose tolerance and insulin sensitivity in mice, suggesting a potential role in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide as a research tool is its selectivity and reversibility. N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide selectively inhibits CK2 without affecting other kinases, making it an ideal tool for studying the functions of CK2 in various biological systems. However, one of the limitations of using N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide is its potential for off-target effects. N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been shown to inhibit other kinases at higher concentrations, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for research on N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide. Another area of research is the identification of new biological processes that are regulated by CK2 and the development of new therapeutic strategies targeting CK2. Additionally, the potential use of N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide as a therapeutic agent for the treatment of various diseases, including cancer and metabolic disorders, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide involves the reaction of 4-tert-butylbenzylamine with 2-bromo-1-(1H-benzimidazol-2-yl)ethanone in the presence of potassium carbonate. The resulting product is then treated with propanoyl chloride to obtain N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide in high yield and purity.
Applications De Recherche Scientifique
N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been extensively used as a research tool to study the functions of CK2 in various biological processes. CK2 is a ubiquitous serine/threonine kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide has been shown to inhibit CK2 activity in a selective and reversible manner, making it a valuable tool for studying the functions of CK2 in various biological systems.
Propriétés
IUPAC Name |
N-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-5-19(25)23-20-22-17-8-6-7-9-18(17)24(20)14-15-10-12-16(13-11-15)21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVNUZPIETXUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5751022.png)
![isopropyl {[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5751025.png)
![6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5751030.png)


![N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5751042.png)

![1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5751050.png)
![2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5751061.png)
![3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5751065.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5751081.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)
![2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5751094.png)